3-bromo-4-ethynyl-1,2-thiazole
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Overview
Description
3-bromo-4-ethynyl-1,2-thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the third position and an ethynyl group at the fourth position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-ethynyl-1,2-thiazole typically involves the bromination of 4-ethynyl-1,2-thiazole. This can be achieved through the reaction of 4-ethynyl-1,2-thiazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-ethynyl-1,2-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products Formed
Substitution: Formation of 3-substituted-4-ethynyl-1,2-thiazoles.
Oxidation: Formation of 4-ethynyl-1,2-thiazole-3-carboxylic acids or ketones.
Coupling: Formation of biaryl or diaryl thiazole derivatives.
Scientific Research Applications
3-bromo-4-ethynyl-1,2-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-bromo-4-ethynyl-1,2-thiazole involves its interaction with biological targets such as enzymes and receptors. The bromine atom and ethynyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-ethynyl-1,2-thiazole: Lacks the bromine substitution but shares the ethynyl group.
3-bromo-1,2-thiazole: Lacks the ethynyl group but shares the bromine substitution.
4-methyl-1,2-thiazole: Substituted with a methyl group instead of an ethynyl group.
Uniqueness
3-bromo-4-ethynyl-1,2-thiazole is unique due to the presence of both bromine and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
3-bromo-4-ethynyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVIPQSILGNUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSN=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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